molecular formula C21H25ClN4O3S B2590453 N-(3-chlorophenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 950461-91-3

N-(3-chlorophenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2590453
CAS No.: 950461-91-3
M. Wt: 448.97
InChI Key: VMHAUUIGJHQNKU-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic organic compound It is characterized by a complex structure that includes a chlorophenyl group, a morpholine ring, and a cyclopenta[d]pyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process might start with the preparation of the cyclopenta[d]pyrimidinyl core, followed by the introduction of the morpholine ring and the chlorophenyl group. Common reagents might include chlorinating agents, amines, and sulfur-containing compounds. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure safety, cost-effectiveness, and environmental compliance. Techniques such as continuous flow chemistry and automated synthesis might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: Removal of oxygen or addition of hydrogen atoms, which might change the compound’s reactivity.

    Substitution: Replacement of one functional group with another, often used to modify the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions might involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, potentially enhancing the compound’s biological activity.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a tool for studying specific biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other cyclopenta[d]pyrimidinyl derivatives, morpholine-containing molecules, and chlorophenyl-substituted compounds. Examples include:

  • N-(3-chlorophenyl)-2-(morpholin-4-yl)acetamide
  • 2-(morpholin-4-yl)-N-(3-chlorophenyl)acetamide
  • Cyclopenta[d]pyrimidinyl derivatives with various substitutions

Uniqueness

The uniqueness of N-(3-chlorophenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide lies in its specific combination of functional groups and structural features, which might confer unique biological activities or chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN4O3S/c22-15-3-1-4-16(13-15)23-19(27)14-30-20-17-5-2-6-18(17)26(21(28)24-20)8-7-25-9-11-29-12-10-25/h1,3-4,13H,2,5-12,14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHAUUIGJHQNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC(=CC=C3)Cl)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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